molecular formula C22H21ClO5 B11153728 methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11153728
M. Wt: 400.8 g/mol
InChI Key: ZJZHCAXIBSGVAB-UHFFFAOYSA-N
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Description

Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound with a molecular formula of C({21})H({21})ClO(_{4}). This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This step involves the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.

    Chlorination: The chromen-2-one core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Etherification: The chlorinated chromen-2-one is reacted with 3,5-dimethylbenzyl alcohol in the presence of a base like potassium carbonate to form the ether linkage.

    Esterification: Finally, the product is esterified with methyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound is known to:

Properties

Molecular Formula

C22H21ClO5

Molecular Weight

400.8 g/mol

IUPAC Name

methyl 2-[6-chloro-7-[(3,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C22H21ClO5/c1-12-5-13(2)7-15(6-12)11-27-20-10-19-16(8-18(20)23)14(3)17(22(25)28-19)9-21(24)26-4/h5-8,10H,9,11H2,1-4H3

InChI Key

ZJZHCAXIBSGVAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)COC2=C(C=C3C(=C(C(=O)OC3=C2)CC(=O)OC)C)Cl)C

Origin of Product

United States

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